molecular formula C25H31N3O8 B034310 Z-Lys(Z)-Ser-OH CAS No. 106326-29-8

Z-Lys(Z)-Ser-OH

Cat. No.: B034310
CAS No.: 106326-29-8
M. Wt: 501.5 g/mol
InChI Key: GWTZMIJUPBOPKG-SFTDATJTSA-N
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Description

Z-Lys(Z)-Ser-OH: is a synthetic peptide derivative composed of three amino acids: benzyloxycarbonyl-protected lysine, benzyloxycarbonyl-protected serine, and a free carboxyl group. This compound is often used in peptide synthesis and biochemical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Protection of Lysine and Serine: The synthesis begins with the protection of the amino groups of lysine and serine using benzyloxycarbonyl (Z) groups. This is typically achieved by reacting lysine and serine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.

    Peptide Bond Formation: The protected lysine and serine are then coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).

    Deprotection: The final step involves the removal of the benzyloxycarbonyl protecting groups using hydrogenation with a palladium catalyst or treatment with trifluoroacetic acid (TFA).

Industrial Production Methods: Industrial production of Z-Lys(Z)-Ser-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Z-Lys(Z)-Ser-OH can undergo oxidation reactions, particularly at the serine residue, forming serine derivatives such as serine aldehyde.

    Reduction: Reduction reactions can target the benzyloxycarbonyl groups, converting them back to free amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxycarbonyl groups are replaced by other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or periodate can be used under mild conditions.

    Reduction: Catalytic hydrogenation with palladium on carbon or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents are commonly used.

Major Products:

    Oxidation: Serine aldehyde derivatives.

    Reduction: Free lysine and serine residues.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Z-Lys(Z)-Ser-OH is widely used in the synthesis of longer peptides and proteins, serving as a building block in solid-phase peptide synthesis.

    Bioconjugation: The compound is used in the preparation of bioconjugates, where peptides are linked to other molecules such as drugs or fluorescent markers.

Biology:

    Enzyme Studies: this compound is used as a substrate in enzyme assays to study protease activity and specificity.

    Protein Engineering: The compound is employed in the design and synthesis of modified proteins with specific functional properties.

Medicine:

    Drug Development: this compound is used in the development of peptide-based therapeutics, including enzyme inhibitors and receptor agonists/antagonists.

    Diagnostic Tools: The compound is utilized in the creation of diagnostic assays for detecting specific enzymes or antibodies.

Industry:

    Biotechnology: this compound is used in the production of recombinant proteins and peptides for various industrial applications.

    Pharmaceuticals: The compound is employed in the formulation of peptide-based drugs and vaccines.

Mechanism of Action

Molecular Targets and Pathways: Z-Lys(Z)-Ser-OH exerts its effects primarily through interactions with enzymes and receptors. The benzyloxycarbonyl groups protect the amino acids during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino acids can interact with their respective molecular targets, such as proteases or receptors, modulating their activity and function.

Pathways Involved:

    Proteolytic Pathways: The compound can be cleaved by proteases, releasing active peptides that participate in various biological processes.

    Signal Transduction: this compound derivatives can bind to receptors, triggering intracellular signaling cascades that regulate cellular functions.

Comparison with Similar Compounds

    Z-Lys(Z)-OH: A similar compound with only lysine protected by benzyloxycarbonyl groups.

    Z-Ser-OH: A compound with only serine protected by benzyloxycarbonyl groups.

    Fmoc-Lys(Z)-OH: A derivative with lysine protected by both benzyloxycarbonyl and fluorenylmethyloxycarbonyl groups.

Uniqueness: Z-Lys(Z)-Ser-OH is unique due to the presence of both lysine and serine residues, each protected by benzyloxycarbonyl groups. This dual protection allows for selective deprotection and functionalization, making it a versatile building block in peptide synthesis. The combination of lysine and serine also provides unique reactivity and functional properties compared to compounds with only one protected amino acid.

Properties

IUPAC Name

(2S)-2-[[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O8/c29-15-21(23(31)32)27-22(30)20(28-25(34)36-17-19-11-5-2-6-12-19)13-7-8-14-26-24(33)35-16-18-9-3-1-4-10-18/h1-6,9-12,20-21,29H,7-8,13-17H2,(H,26,33)(H,27,30)(H,28,34)(H,31,32)/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTZMIJUPBOPKG-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NC(CO)C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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